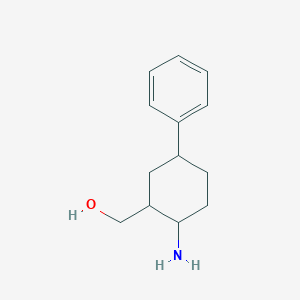
1-(Cyclopentyloxy)-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentyloxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an iodine atom at the third position and a cyclopentyloxy group at the first position
準備方法
Synthetic Routes and Reaction Conditions: 1-(Cyclopentyloxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-bromo-3-iodobenzene with cyclopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(Cyclopentyloxy)-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include cyclopentanone or cyclopentanoic acid derivatives.
Reduction Reactions: Products include cyclohexane derivatives.
科学的研究の応用
1-(Cyclopentyloxy)-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Cyclopentyloxy)-3-iodobenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research.
類似化合物との比較
1-(Cyclopentyloxy)-4-iodobenzene: Similar structure but with the iodine atom at the fourth position.
1-(Cyclopentyloxy)-2-iodobenzene: Similar structure but with the iodine atom at the second position.
1-(Cyclopentyloxy)-3-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-(Cyclopentyloxy)-3-iodobenzene is unique due to the specific positioning of the iodine and cyclopentyloxy groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C11H13IO |
|---|---|
分子量 |
288.12 g/mol |
IUPAC名 |
1-cyclopentyloxy-3-iodobenzene |
InChI |
InChI=1S/C11H13IO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |
InChIキー |
RKRZOMMOOUUSAO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744797.png)
![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid](/img/structure/B11744802.png)


![N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)

![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)
![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11744837.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744839.png)
![[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B11744849.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11744864.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11744868.png)
